molecular formula C34H48N2 B12680735 N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine CAS No. 86579-34-2

N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine

Cat. No.: B12680735
CAS No.: 86579-34-2
M. Wt: 484.8 g/mol
InChI Key: KNPKMWIAPZOEKT-UHFFFAOYSA-N
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Description

N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 4-(1,1,3,3-tetramethylbutyl)phenyl groups attached to a benzene-1,4-diamine core. Its molecular formula is C40H56N2, and it is often used in industrial and scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)aniline with benzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.

Scientific Research Applications

N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals, dyes, and stabilizers.

Mechanism of Action

The mechanism of action of N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether
  • Phenol, 4-(1,1,3,3-tetramethylbutyl)-
  • 4,4’-Bis(1,1,3,3-tetramethylbutyl)diphenylamine

Uniqueness

N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

86579-34-2

Molecular Formula

C34H48N2

Molecular Weight

484.8 g/mol

IUPAC Name

1-N,4-N-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C34H48N2/c1-31(2,3)23-33(7,8)25-11-15-27(16-12-25)35-29-19-21-30(22-20-29)36-28-17-13-26(14-18-28)34(9,10)24-32(4,5)6/h11-22,35-36H,23-24H2,1-10H3

InChI Key

KNPKMWIAPZOEKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC(C)(C)C

Origin of Product

United States

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